Norcholic acid
Overview
Description
Scientific Research Applications
Tumor Progression and Immune Escape
Norcholic acid (NorCA) has been studied in the context of hepatocellular carcinoma (HCC). Research shows that NorCA can promote HCC cell proliferation, migration, and invasion through the negative regulation of Farnesoid X receptor (FXR). NorCA also increases PD-L1 levels on HCC cells and their exosomes, contributing to an immunosuppressive microenvironment. This indicates that NorCA may play a role in HCC progression and immune evasion (Gong et al., 2021).
Hepatic Glucuronidation
Norursodeoxycholic acid (norUDCA) is a bile acid derivative eliminated as a C23-ester glucuronide in humans. The human UDP-glucuronosyltransferase (UGT) enzyme, particularly UGT1A3, is identified as the primary enzyme catalyzing the formation of norUDCA-23G. This is significant in the context of norUDCA glucuronidation and its potential therapeutic applications in treating cholestasis (Trottier et al., 2009).
Norcholesterol Scintigraphy
Norcholesterol adrenal scintigraphy (Norchol) is used in the lateralization of hyperfunctioning adrenal lesions, particularly in primary hyperaldosteronism and Cushing's syndrome. This study compares the accuracy of Norchol scintigraphy with high-resolution computed tomography (CT) in identifying the location of adrenal tumors (Şanlı et al., 2009).
Phytochemical Study
Norcholic acid and its derivatives are also investigated in the phytochemical context. For instance, a comparative study of the aerial parts of wild-growing and cultivated chicory revealed significant differences in the content and qualitative composition of phenolic compounds, indicating potential for pharmaceutical applications (Saybel et al., 2020).
Safety And Hazards
Future Directions
Norcholic acid has been identified as a novel biomarker of early kidney injury in patients with metabolic dysfunction-associated fatty liver disease . Further investigation of its role in renal function is warranted . Additionally, Norcholic acid has been found to promote tumor progression and immune escape in hepatocellular carcinoma, suggesting potential therapeutic targets .
properties
IUPAC Name |
(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUYNJFEXPRUGR-RTCCEZQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norcholic acid | |
CAS RN |
60696-62-0 | |
Record name | Norcholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.